4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate
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Overview
Description
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate is an organic compound characterized by the presence of fluorine and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonic acid with appropriate alcohols or amines under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The fluorine atoms and sulfonate groups can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation or reduction may result in the formation of different fluorinated or sulfonated compounds .
Scientific Research Applications
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluorine atoms may enhance the compound’s reactivity and stability by influencing electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl sulfone: Similar in structure but lacks the sulfonate ester group.
4-Fluorobenzenesulfonic acid: Contains the sulfonic acid group instead of the sulfonate ester.
4-Fluorobenzenesulfonyl chloride: Used as a reagent in organic synthesis, similar in reactivity but different in structure.
Uniqueness
4-(((4-Fluorophenyl)sulfonyl)oxy)-1-methylpentyl 4-fluorobenzenesulfonate is unique due to the presence of both fluorine and sulfonate ester groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
6278-64-4 |
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Molecular Formula |
C18H20F2O6S2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyloxyhexan-2-yl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C18H20F2O6S2/c1-13(25-27(21,22)17-9-5-15(19)6-10-17)3-4-14(2)26-28(23,24)18-11-7-16(20)8-12-18/h5-14H,3-4H2,1-2H3 |
InChI Key |
YUZRKVVTHFSXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)OS(=O)(=O)C1=CC=C(C=C1)F)OS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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